molecular formula C12H16Cl2N2O B14904598 N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride

N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride

Cat. No.: B14904598
M. Wt: 275.17 g/mol
InChI Key: WZLVLMMGZKPDHJ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride typically involves the reaction of 4-chloroaniline with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)piperidine-3-carboxamide
  • N-(4-Methylphenyl)piperidine-3-carboxamide
  • N-(4-Fluorophenyl)piperidine-3-carboxamide

Uniqueness

N-(4-Chlorophenyl)piperidine-3-carboxamide hydrochloride is unique due to the presence of the chlorine atom in the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile compared to its analogs with different substituents.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

N-(4-chlorophenyl)piperidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H15ClN2O.ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;/h3-6,9,14H,1-2,7-8H2,(H,15,16);1H

InChI Key

WZLVLMMGZKPDHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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